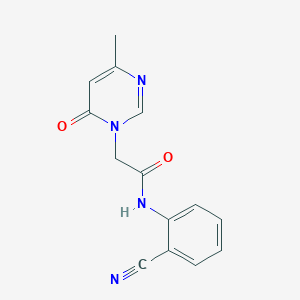
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by a complex molecular structure, this compound includes a cyanophenyl group and a pyrimidinone moiety, suggesting possible interactions with various biological targets. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.
Molecular Structure
The molecular formula of this compound is C13H12N4O, with a molecular weight of approximately 244.26 g/mol. The structural features include:
- A cyanophenyl group, which may influence its electronic properties and biological interactions.
- A pyrimidinone moiety that is often associated with various pharmacological activities.
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structural frameworks may exhibit antimicrobial properties . For instance, studies have indicated that derivatives of pyrimidinones can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial potential | |
| Similar pyrimidinone derivatives | Antibacterial activity |
Antitumor Activity
Research into the antitumor effects of compounds structurally related to this compound has shown promising results. Some studies have highlighted that pyrimidine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been noted. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Understanding the mechanism of action for this compound involves studying its interactions at the molecular level. Potential mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor modulation : Its structural features suggest it could interact with various receptors, altering signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that similar pyrimidinone derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating the potential for this compound to share these properties .
- Antitumor Activity Evaluation :
- Inflammation Model Study :
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-10-6-14(20)18(9-16-10)8-13(19)17-12-5-3-2-4-11(12)7-15/h2-6,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDDAPKNMMYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














